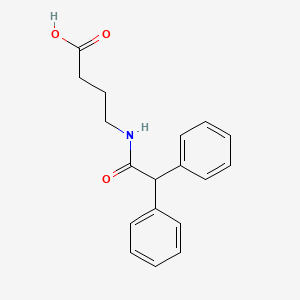

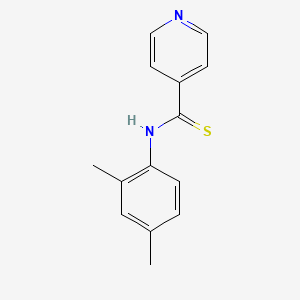

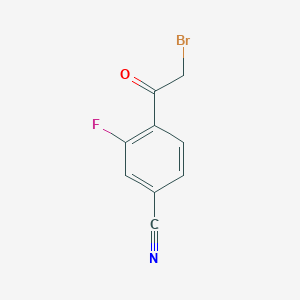

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide, also known as DPTT, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DPTT is a member of the thiazole family and is commonly used as a sulfur donor in the rubber industry. However, recent studies have shown that DPTT has promising medicinal properties, making it an attractive compound for further investigation.

Applications De Recherche Scientifique

Regioselectivity in Radical Reactions

The study of regioselectivity in the free radical bromination of unsymmetrical dimethylated pyridines, including those similar in structure to N-(2,4-dimethylphenyl)pyridine-4-carbothioamide, has revealed insights into the mechanisms and regioselectivity of such reactions. This research has implications for the synthesis and modification of pyridine derivatives, with potential applications in developing new chemical entities for various scientific purposes (Thapa et al., 2014).

Importance in Heterocyclic Chemistry

Pyridine and pyridine derivatives, closely related to the this compound structure, are fundamental in heterocyclic chemistry. These compounds have shown significant versatility in organic synthesis, catalysis, and drug development due to their unique properties and functionalities. The diversity of heterocyclic N-oxide molecules, including pyridine derivatives, highlights their potential in various scientific and medical applications (Li et al., 2019).

Role in Catalysis and Synthesis

The development of hybrid catalysts for the synthesis of complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, demonstrates the importance of pyridine derivatives in enhancing catalytic efficiency and broadening the scope of chemical synthesis. Research in this area could lead to the discovery of new catalytic methods and materials for the pharmaceutical and materials science industries (Parmar et al., 2023).

Optical Sensing and Electronics

Pyridine derivatives, including structures related to this compound, have been investigated for their potential in optical sensing and electronic applications. These compounds can be utilized in the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), showcasing their versatility in optoelectronic technologies (Lipunova et al., 2018).

Agrochemical Applications

The role of pyridine-based compounds in agrochemistry is significant, with applications ranging from fungicides to herbicides. The discovery and optimization of these compounds for agricultural use highlight the importance of chemical synthesis and derivatization techniques in developing effective and environmentally safe agrochemicals (Guan et al., 2016).

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)pyridine-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-10-3-4-13(11(2)9-10)16-14(17)12-5-7-15-8-6-12/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXXBKMXSBABBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)C2=CC=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333583 |

Source

|

| Record name | N-(2,4-dimethylphenyl)pyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

538338-63-5 |

Source

|

| Record name | N-(2,4-dimethylphenyl)pyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2633706.png)

![3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2633708.png)

![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)

![methyl 2-{[4-({[(4-chlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2633712.png)

![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B2633716.png)

![ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2633718.png)

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2633720.png)

![5-[1-(3,3,3-Trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2633722.png)

![3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2633724.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/no-structure.png)